

Chemical and physical properties of (1S,2S)-(+)-Pseudoephedrinepropionamide

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Compound of Interest

Compound Name: (1S,2S)-(+)-
Pseudoephedrinepropionamide

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Technical Guide: (1S,2S)-(+)-Pseudoephedrine Propionamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-(+)-Pseudoephedrine propionamide is a chiral amide synthesized from the readily available and inexpensive chiral auxiliary, (1S,2S)-(+)-pseudoephedrine. This compound serves as a valuable intermediate in asymmetric synthesis, particularly in the diastereoselective alkylation of enolates to produce highly enantiomerically enriched carboxylic acids and their derivatives. Its utility lies in the high degree of stereocontrol exerted by the pseudoephedrine backbone, enabling the synthesis of complex chiral molecules with predictable stereochemistry. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of (1S,2S)-(+)-Pseudoephedrine propionamide.

Chemical and Physical Properties

While extensive experimental data for (1S,2S)-(+)-Pseudoephedrine propionamide is not widely published, a combination of computed data and information on the parent compound, (1S,2S)-(+)-pseudoephedrine, provides a useful profile. The amides derived from pseudoephedrine are noted to be frequently crystalline solids[1].

Table 1: Chemical and Physical Properties of (1S,2S)-(+)-Pseudoephedrine Propionamide and its Parent Compound

Property	(1S,2S)-(+)-Pseudoephedrine Propionamide	(1S,2S)-(+)-Pseudoephedrine (Parent Compound)
IUPAC Name	N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylpropanamide[2]	(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol[3]
Synonyms	(s,s)-pseudoephedrine propionamide[2]	(+)-Pseudoephedrine, d-Pseudoephedrine
CAS Number	159213-03-3[2]	90-82-4
Molecular Formula	C ₁₃ H ₁₉ NO ₂ [2]	C ₁₀ H ₁₅ NO
Molecular Weight	221.29 g/mol [2]	165.23 g/mol
Melting Point	Not explicitly reported, but generally crystalline[1]	118-120 °C
Boiling Point	Data not available	Data not available
Solubility	Data not available	Sparingly soluble in water; freely soluble in alcohol and ether[3]
Optical Activity	Data not available	[α] ₂₀ /D +52° (c = 0.6 in ethanol)
XLogP3-AA	1.5[2]	0.9
Hydrogen Bond Donor Count	1[2]	2
Hydrogen Bond Acceptor Count	2[2]	2
Rotatable Bond Count	4[2]	3

Spectral Data:

- Infrared (IR) Spectrum: An ATR-IR spectrum is available in the PubChem database for **(1S,2S)-(+)-Pseudoephedrinepropionamide**[\[2\]](#).
- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): While specific spectra for the propionamide derivative are not readily available in public databases, the synthesis literature confirms its structure through standard analytical techniques[\[1\]](#). For the parent compound, extensive NMR and MS data are available[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#).

Experimental Protocols

The following protocols are based on methodologies described by Myers et al. in their work on pseudoephedrine as a chiral auxiliary[\[1\]](#).

Synthesis of (1S,2S)-(+)-Pseudoephedrine Propionamide

This procedure details the N-acylation of (1S,2S)-(+)-pseudoephedrine using methyl propionate.

Materials:

- (1S,2S)-(+)-Pseudoephedrine
- Methyl propionate
- Sodium methoxide (NaOMe)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware and purification apparatus

Procedure:

- A solution of (1S,2S)-(+)-pseudoephedrine (1 equivalent) in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer.
- Methyl propionate (2 equivalents) is added to the solution.
- Sodium methoxide (0.5 equivalents) is added to the stirred solution at room temperature (23 °C).
- The reaction mixture is stirred for 1 hour at 23 °C.
- The reaction is quenched by the addition of saturated aqueous NH₄Cl.
- The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
- The crude product is purified by recrystallization to afford (1S,2S)-(+)-Pseudoephedrine propionamide in high yield (reported as 89% for a similar procedure)[1].

Diastereoselective Alkylation of (1S,2S)-(+)-Pseudoephedrine Propionamide

This protocol describes a general procedure for the highly diastereoselective alkylation of the pseudoephedrine amide enolate.

Materials:

- (1S,2S)-(+)-Pseudoephedrine propionamide
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi)
- Diisopropylamine
- Anhydrous Lithium Chloride (LiCl)

- Alkyl halide (e.g., benzyl bromide, methyl iodide)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

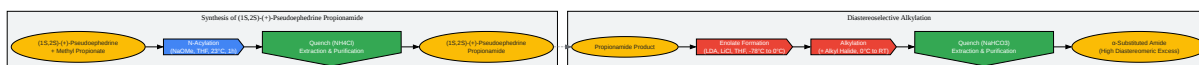
- Enolate Formation:
 - In a flame-dried, argon-purged flask, a solution of diisopropylamine (1.1 equivalents) in anhydrous THF is cooled to 0 °C.
 - n-Butyllithium (1.05 equivalents) is added dropwise, and the solution is stirred for 15 minutes to form lithium diisopropylamide (LDA).
 - In a separate flask, anhydrous LiCl (1.1 equivalents) is suspended in anhydrous THF and cooled to -78 °C.
 - The freshly prepared LDA solution is added to the LiCl suspension.
 - A solution of (1S,2S)-(+)-Pseudoephedrine propionamide (1 equivalent) in anhydrous THF is added dropwise to the cold LDA-LiCl mixture.
 - The resulting mixture is stirred at -78 °C for 30-60 minutes, then warmed to 0 °C for 10-15 minutes to ensure complete enolization.
- Alkylation:
 - The enolate suspension is cooled back to 0 °C.
 - The alkylating agent (1.5-4.0 equivalents) is added to the reaction mixture.
 - The reaction is stirred at 0 °C and allowed to slowly warm to room temperature over several hours, or as monitored by TLC for completion.

- Work-up and Purification:
 - The reaction is quenched by the addition of saturated aqueous NaHCO_3 .
 - The mixture is partitioned between water and an organic solvent (e.g., ethyl acetate).
 - The aqueous layer is extracted with the organic solvent.
 - The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and concentrated in vacuo.
 - The crude product is purified by flash chromatography or recrystallization to yield the α -substituted amide with high diastereoselectivity.

Mandatory Visualizations

Synthesis and Alkylation Workflow

The following diagram illustrates the experimental workflow for the synthesis of (1S,2S)-(+)-Pseudoephedrine propionamide and its subsequent diastereoselective alkylation.

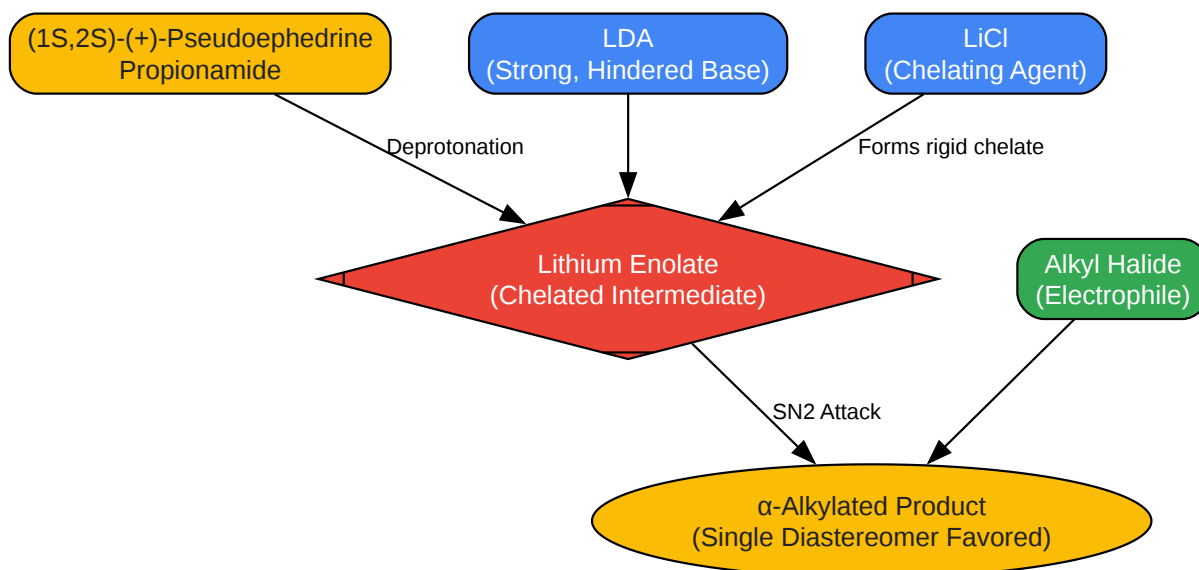


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Caption: Workflow for the synthesis and diastereoselective alkylation of pseudoephedrine propionamide.

Logical Relationship of Components in Diastereoselective Alkylation

This diagram illustrates the key components and their roles in achieving high diastereoselectivity during the alkylation reaction.



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Caption: Key components and their roles in the diastereoselective alkylation of pseudoephedrine propionamide.

Biological Activity

Specific studies on the signaling pathways and biological activities of (1S,2S)-(+)-Pseudoephedrine propionamide are not extensively reported in the public domain. The parent compound, pseudoephedrine, is a well-known sympathomimetic agent that acts as an alpha- and beta-adrenergic agonist[7]. This activity leads to vasoconstriction, making it effective as a nasal decongestant[7]. The N-acylation to form the propionamide derivative significantly alters the chemical structure, particularly the basicity of the nitrogen atom. It is plausible that this modification reduces or eliminates the adrenergic activity, as the lone pair on the nitrogen is now part of an amide resonance system. However, without specific pharmacological studies on the propionamide derivative, its biological activity remains speculative. Its primary role, as established in the literature, is that of a chiral auxiliary in organic synthesis.

Conclusion

(1S,2S)-(+)-Pseudoephedrine propionamide is a highly effective and practical chiral auxiliary for asymmetric synthesis. Its straightforward preparation from inexpensive starting materials and its ability to direct stereoselective alkylations make it a valuable tool for the synthesis of enantiomerically pure compounds. While its own biological profile is not well-characterized, its utility in the synthesis of potentially bioactive molecules is significant for drug discovery and development. This guide provides a foundational understanding of its properties and applications for researchers in the field.

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